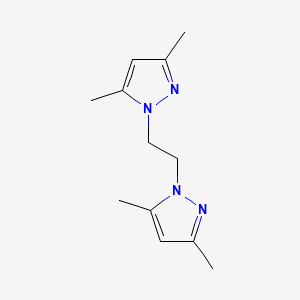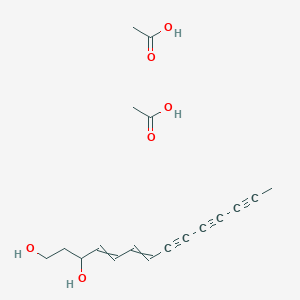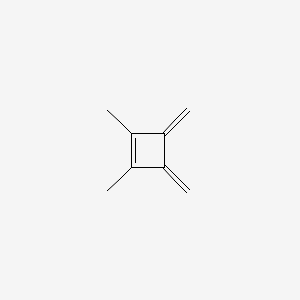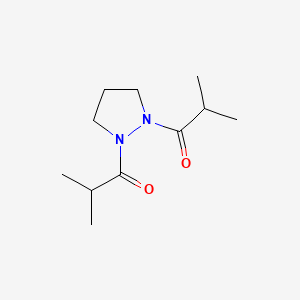![molecular formula C14H6N2O7 B14696945 3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione CAS No. 27007-55-2](/img/structure/B14696945.png)
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione typically involves the nitration of dibenzo[c,e]oxepine-5,7-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
化学反应分析
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction, and nucleophiles such as amines for substitution reactions .
科学研究应用
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s reactivity plays a crucial role in its biological activity .
相似化合物的比较
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione can be compared with other similar compounds such as:
1,11-Dinitrodibenzo[c,e]oxepine-5,7-dione: This compound has a similar structure but differs in the position of the nitro groups.
Dibenzo[c,e]oxepine-5,7-dione: This is the parent compound without the nitro groups, and it serves as a precursor for the synthesis of the dinitro derivative.
3,9-Dibromodibenzo[c,e]oxepine-5,7-dione: This compound has bromine atoms instead of nitro groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific nitro group positions, which confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
27007-55-2 |
|---|---|
分子式 |
C14H6N2O7 |
分子量 |
314.21 g/mol |
IUPAC 名称 |
3,9-dinitrobenzo[d][2]benzoxepine-5,7-dione |
InChI |
InChI=1S/C14H6N2O7/c17-13-11-5-7(15(19)20)1-3-9(11)10-4-2-8(16(21)22)6-12(10)14(18)23-13/h1-6H |
InChI 键 |
KXHXXQJKNDLHHC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)


![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)

![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)

![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)


![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)

![Ethyl 1-{[(2-chloroethyl)carbamoyl]amino}-2-methylcyclohexanecarboxylate](/img/structure/B14696938.png)

